3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol
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Overview
Description
3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol is a chemical compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-yl derivatives with appropriate reagents under controlled conditions. One common method includes the use of epichlorohydrin in the presence of tetramethylammonium iodide to afford the desired alcohol .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly at the allylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: This compound can be used in the synthesis of biologically active molecules.
Medicine: It may serve as an intermediate in the development of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol involves its interaction with specific molecular targets. The bicyclic structure allows it to engage in unique interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: This compound shares a similar bicyclic structure but differs in its functional groups and applications.
2-Propenoic acid, 3-bicyclo[2.2.1]hept-5-en-2-yl-: Another related compound with a similar core structure but different functional groups and reactivity.
Uniqueness
3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol is unique due to its specific functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its utility in multiple fields of research highlight its versatility and importance.
Properties
CAS No. |
93917-70-5 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
(E)-3-(2-bicyclo[2.2.1]hept-5-enyl)-2-methylprop-2-en-1-ol |
InChI |
InChI=1S/C11H16O/c1-8(7-12)4-11-6-9-2-3-10(11)5-9/h2-4,9-12H,5-7H2,1H3/b8-4+ |
InChI Key |
OXLZQBOSZATWEA-XBXARRHUSA-N |
Isomeric SMILES |
C/C(=C\C1CC2CC1C=C2)/CO |
Canonical SMILES |
CC(=CC1CC2CC1C=C2)CO |
Origin of Product |
United States |
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